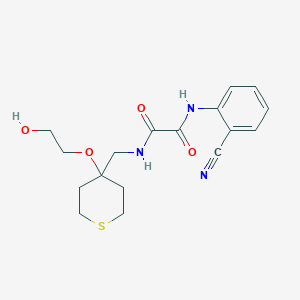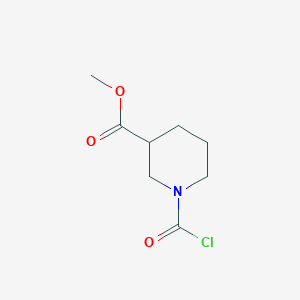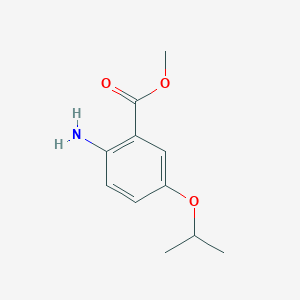
Methyl 2-amino-5-isopropoxybenzoate
Übersicht
Beschreibung
Methyl 2-Amino-5-isopropoxybenzoate (CAS# 458537-97-8) is a useful research chemical . It has a molecular weight of 209.24 and a molecular formula of C11H15NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with an isopropoxy group (propan-2-yloxy) at the 5th position, an amino group at the 2nd position, and a methyl ester group attached to the carboxyl group . The compound’s complexity is 218, and it has a topological polar surface area of 61.6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . It has a covalently-bonded unit count of 1, a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound’s exact mass is 209.10519334, and it has a rotatable bond count of 4 .Wirkmechanismus
The exact mechanism of action of methyl 2-amino-5-isopropoxybenzoate is not fully understood, but it is believed to work by inhibiting the activity of key enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Biochemical and Physiological Effects
In addition to its potential anticancer activity, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-amino-5-isopropoxybenzoate in lab experiments is its relatively low toxicity. Studies have shown that this compound has a low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-amino-5-isopropoxybenzoate. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to better understand its mechanism of action and to determine its efficacy in vivo. Another potential area of research is its use as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to explore its antioxidant activity and its potential applications in other areas of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-isopropoxybenzoate 2-amino-5-isopropoxybenzoate has been the subject of numerous studies due to its potential applications in the field of medicine and biochemistry. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
methyl 2-amino-5-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOXNIWFQQOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
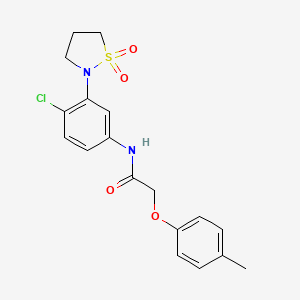
![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
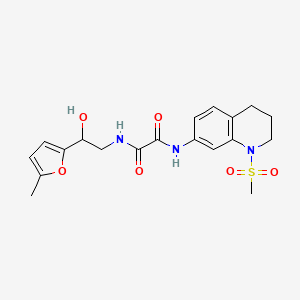
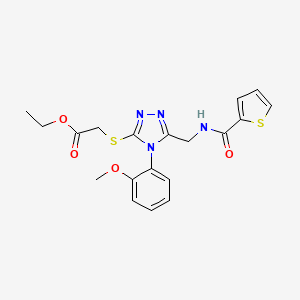
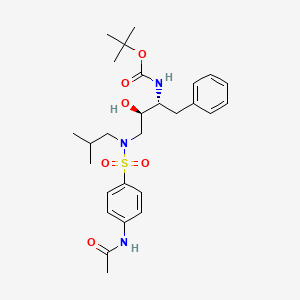
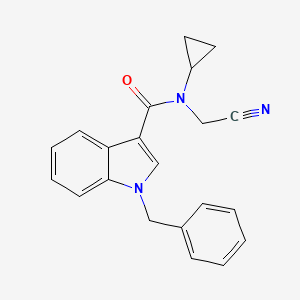
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
